molecular formula C19H28N2O5 B13078401 (S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate CAS No. 912368-78-6

(S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate

Cat. No.: B13078401
CAS No.: 912368-78-6
M. Wt: 364.4 g/mol
InChI Key: FCNWMZLRKYKUTB-INIZCTEOSA-N
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Description

(S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate (CAS 1105187-33-4) is a chiral organic compound with the molecular formula C₁₉H₂₈N₂O₅, serving as a critical synthetic intermediate in medicinal chemistry and chemical biology research . This chemically defined (S)-configured building block is highly valuable for the synthesis of complex natural products and biologically active molecules. Its structural features, including the dicarbamate and ketone functional groups, make it a versatile precursor for the development of potent proteasome inhibitors, such as the natural product cepafungin I . The proteasome is a validated drug target for cancer therapies, and inhibitors like cepafungin I exhibit remarkable potency by covalently engaging the β2 and β5 subunits of the 20S proteasome core particle, triggering apoptosis and showing promising antineoplastic effects, particularly in multiple myeloma and solid tumor models . Furthermore, the compound's scaffold is instrumental in structure-activity relationship (SAR) studies, helping to elucidate the role of specific hydroxyl groups and lipophilic tails in modulating biological activity and selectivity . It is also a key starting material for generating other specialized research compounds, including chemoproteomic probes for studying target engagement and selectivity . This product is intended for research applications in a controlled laboratory environment only. IDENTIFICATION • CAS Number : 1105187-33-4 • Molecular Formula : C₁₉H₂₈N₂O₅ • Synonyms : (S)-Benzyltert-butyl(5-oxohexane-1,4-diyl)dicarbamate; tert-Butyl ((1S)-1-acetyl-4-{[(benzyloxy)carbonyl]amino}butyl)carbamate

Properties

CAS No.

912368-78-6

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl N-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate

InChI

InChI=1S/C19H28N2O5/c1-14(22)16(21-18(24)26-19(2,3)4)11-8-12-20-17(23)25-13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t16-/m0/s1

InChI Key

FCNWMZLRKYKUTB-INIZCTEOSA-N

Isomeric SMILES

CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

(S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate, a compound featuring a carbamate functional group, has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H25_{25}N2_{2}O4_{4}
  • Molecular Weight : 297.37 g/mol
  • Functional Groups : Carbamate and ketone

The presence of the carbamate moiety is crucial in modulating the biological activity of this compound, as it can participate in various biochemical interactions.

Research indicates that compounds with carbamate groups often exhibit significant interactions with enzymes such as butyrylcholinesterase (BChE). For instance, similar compounds have been shown to undergo hydrolysis by BChE, leading to the release of active pharmacophores. This mechanism is particularly relevant in the context of drug metabolism and efficacy.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of carbamate derivatives. For example, a related study indicated that certain carbamate compounds demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and C. difficile . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 32 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BC. difficile32

This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity Studies

In cytotoxicity assays against human cell lines, some carbamate derivatives exhibited varying degrees of toxicity. For instance, compounds were tested against HEK293 cells, revealing that certain derivatives had lower cytotoxic effects compared to others . Understanding the cytotoxic profile is essential for evaluating the safety and therapeutic potential of this compound.

Cell LineCompound A ToxicityCompound B Toxicity
HEK293LowModerate

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and testing of various carbamate derivatives highlighted the promising antimicrobial activity of one derivative closely related to this compound. The study reported an MIC of 16 µg/mL against E. faecalis, suggesting potent antibacterial properties .

Case Study 2: Enzyme Interaction

Further research demonstrated that related compounds could inhibit BChE activity effectively. This inhibition was linked to the structural characteristics of the carbamate group, which facilitates interaction with the enzyme's active site . Such findings indicate that this compound may similarly interact with key metabolic enzymes.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C_{18}H_{34}N_{2}O_{4}
  • Molecular Weight : Approximately 364.44 g/mol
  • Functional Groups : Benzyl group, tert-butyl group, dicarbamate moiety

The compound's structure allows for diverse chemical reactivity, making it suitable for various applications in pharmaceuticals and organic synthesis.

Medicinal Chemistry Applications

(S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate has shown promising potential in medicinal chemistry, particularly in the development of therapeutic agents. Its interaction with biological targets is crucial for its therapeutic applications.

Binding Affinity Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. These interactions are essential for understanding its mechanism of action within biological systems .

Case Study: Anti-Trypanosomal Activity

In a study focused on anti-trypanosomal properties, derivatives of similar compounds were evaluated for their efficacy against Trypanosoma brucei. The results highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be a candidate for further investigation in this area .

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its reactivity profile. It can undergo nucleophilic substitution reactions typical of carbamates and participate in acylation reactions as an acyl donor.

Synthetic Pathways

The synthesis typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some synthetic routes:

StepReaction TypeConditionsYield
1Nucleophilic substitutionBase-catalyzedHigh
2HydrolysisAqueous mediumModerate
3AcylationAcidic conditionsVariable

These synthetic pathways are crucial for modifying the compound's structure to enhance its biological properties or to create derivatives for further study .

Biological Research Applications

Beyond medicinal chemistry and organic synthesis, this compound has applications in biological research, particularly in studying enzyme interactions and cellular mechanisms.

Enzyme Interaction Studies

Research has shown that the compound may inhibit specific proteases involved in various biological processes. Understanding these interactions can lead to the development of new inhibitors or probes for studying protease function .

Case Study: Antibacterial Activity

In a recent study evaluating antibacterial properties against drug-resistant strains, compounds with structural similarities exhibited significant activity. This suggests that this compound may also possess antibacterial properties worth exploring .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate groups undergo controlled hydrolysis under acidic or basic conditions:

  • Base-mediated hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C cleaves the tert-butyl carbamate (Boc) group selectively, generating a free amine intermediate . The benzyl carbamate remains intact under these conditions.

  • Acid-mediated hydrolysis : Exposure to HCl in dioxane (4 N) or trifluoroacetic acid (TFA) in dichloromethane removes the Boc group while preserving the benzyl carbamate .

Key observation :

Reaction ConditionTarget Group CleavedProduct Stability
Basic (pH > 12)tert-butyl carbamateStable in aqueous media
Acidic (pH < 2)tert-butyl carbamateRequires anhydrous conditions

Acylation and Coupling Reactions

The compound participates in peptide bond formation and acyl transfer:

  • EDCI/HOBt-mediated coupling : Reacts with carboxylic acids (e.g., benzo[d]thiazole derivatives) to form stable amide bonds. A representative reaction uses:

    • EDCl (1.2 equiv)

    • HOBt (1.1 equiv)

    • DIPEA (3 equiv) in dry DMF
      Yield: 75–92% for 6-aminobenzo[d]thiazole conjugates .

  • Dess-Martin periodinane oxidation : Converts alcohol derivatives of this compound to aldehydes in dichloromethane (rt, 1 hr) .

Ketone Reactivity

The 5-oxohexane moiety undergoes:

  • Reductive amination : With NaBH3CN or PyBOP, forming secondary amines .

  • Schiff base formation : Reacts with primary amines (e.g., aniline derivatives) in ethanol at reflux .

Carbamate Modifications

  • Benzyl group removal : Hydrogenolysis using Pd/C (10% w/w) under H₂ (1 atm) in MeOH/THF cleaves the benzyl carbamate .

  • Isocyanate formation : Treatment with phosgene or triphosgene generates reactive intermediates for urethane synthesis .

Stability Under Synthetic Conditions

Critical stability data from controlled experiments:

ConditionDegradation Observed?Half-Life
pH 7.4 buffer (37°C)No>72 hrs
10% TFA/DCM (rt)Partial (Boc removal)30 min
1M NaOH/EtOH (60°C)Complete in 4 hrs45 min

Catalytic Interactions

The compound acts as a substrate in enzyme-mediated reactions:

  • Sirtuin-2 inhibition : Modifies lysine residues in enzyme active sites via carbamate transfer .

  • Protease assays : Serves as a caged substrate in luminescent protease activity measurements (λem = 450 nm) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound 113 : Benzyl tert-butyl (5-(methoxy(methyl)amino)-5-oxopentane-1,4-diyl)(S)-dicarbamate
  • Key Feature: Incorporates a Weinreb amide group (methoxy(methyl)amino) at the 5-oxo position.
  • Impact : The Weinreb amide enhances stability against over-reduction in ketone synthesis and facilitates nucleophilic acyl substitutions. This modification increases its utility in multi-step syntheses compared to the parent compound .
  • Synthesis : Achieved in 97% yield via coupling with N,O-dimethylhydroxylamine hydrochloride, demonstrating high efficiency .
Compound 34 : tert-Butyl (5-((2,2-dimethoxyethyl)(2-(naphthalen-2-yl)ethyl)amino)-5-oxopentane-1,4-diyl)(S)-dicarbamate
  • Key Feature : Contains a naphthalen-2-yl group and dimethoxyethyl substituents.
  • Impact : The bulky aromatic group improves binding affinity to hydrophobic pockets in biological targets (e.g., chemokine receptors), making it relevant for medicinal chemistry. However, rotamer formation complicates NMR characterization .
  • Synthesis : 82% yield via coupling with Fmoc-Orn(Boc)-OH, highlighting adaptability for complex targets .
Brominated Analog : Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate
  • Key Feature : Bromine atom at the 7-position.
  • Impact: The electron-withdrawing bromo group increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Heterocyclic and Branched Derivatives

Pyridine Analog : tert-Butyl (5-methoxypyridine-3,4-diyl)bis(methylene)dicarbamate
  • Key Feature : Pyridine ring replaces the oxohexane backbone.
  • Impact : The heterocyclic structure enhances solubility in polar solvents and alters electronic properties, favoring applications in catalysis or metal coordination .
  • Commercial Availability : Priced at $400–4800 depending on quantity, reflecting specialized use .
Branched Derivative : (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate
  • Key Feature : 3,3-dimethylbutane chain introduces steric hindrance.
  • Impact : Branching improves thermal stability but may reduce reactivity in sterically demanding reactions. Molecular weight (350.45 g/mol) is lower than the parent compound .

Pharmacologically Relevant Derivatives ()

Compounds 19–24 feature piperazine or diazepane rings and aromatic substituents (e.g., benzyl, naphthyl).

  • Activity : These modifications enhance interactions with biological targets (e.g., GPCRs or enzymes), making them candidates for drug discovery.
  • Synthesis Efficiency : Yields range from 70% to 95%, demonstrating robust protocols for unsymmetrical diacylation .

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Substituents Yield (%) Application Notes Reference
Parent Compound ~350–370* 5-oxohexane, benzyl, tert-butyl N/A Peptide intermediates, chiral synthesis
Compound 113 ~367† Weinreb amide 97 Ketone synthesis, stable intermediates
Compound 34 718.35 Naphthalen-2-yl, dimethoxyethyl 82 Chemokine receptor antagonists
Brominated Analog ~450‡ 7-Bromo N/A Cross-coupling precursor
Pyridine Analog 367.44 5-Methoxypyridine N/A Catalysis, coordination chemistry
Branched Derivative 350.45 3,3-Dimethylbutane N/A Sterically stabilized intermediates
Pharmacological Derivatives (19–24) ~413–678 Piperazine, diazepane, naphthyl 70–95 Drug discovery candidates

†Calculated from molecular formula in . ‡Estimated based on bromine addition.

Key Findings and Implications

  • Stereochemistry : The S-configuration in the parent compound and analogs ensures enantioselectivity in synthetic pathways, critical for pharmaceutical intermediates .
  • Substituent Trade-offs : Bulky groups (e.g., naphthyl) enhance bioactivity but complicate characterization , while bromine improves reactivity at the cost of safety .
  • Synthetic Efficiency : High yields (70–97%) in carbamate derivatives underscore reliable methods for complex molecules .

This comparative analysis provides a foundation for selecting analogs based on desired reactivity, stability, or biological activity. Further studies on pharmacokinetics and toxicity are recommended for pharmacologically relevant derivatives.

Preparation Methods

Starting Materials and General Strategy

  • Starting materials: Chiral amino alcohols or diamines with protected amino groups.
  • Protecting groups: Benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) are employed to selectively protect amino functionalities.
  • Key transformations: Carbamate formation, selective oxidation to introduce the keto group, and stereochemical control to maintain the (S)-configuration.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amino groups Reaction with benzyl chloroformate and di-tert-butyl dicarbonate in base (e.g., DIPEA) Formation of benzyl and tert-butyl carbamates on amine groups
2 Chain elongation or functionalization Alkylation or amide bond formation using appropriate halides or acid derivatives Extension of the hexane chain with desired substituents
3 Selective oxidation Use of mild oxidizing agents (e.g., Dess–Martin periodinane, PCC) to oxidize primary alcohol or protected amine to keto group Introduction of the 5-oxo functionality while preserving carbamates
4 Purification Chromatography or crystallization Isolation of pure (S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-Benzyl tert-butyl (5-oxohexane-1,4-diyl)dicarbamate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via carbamate coupling reactions. For example, a Weinreb amide intermediate (e.g., compound 113 in ) is prepared using EDC/HOBt-mediated coupling with N,O-dimethylhydroxylamine. Purification involves liquid-liquid extraction (EtOAc/HCl/NaHCO₃) and silica gel chromatography. Key intermediates are validated by TLC (e.g., Rf = 0.15 in PE/EtOAc 1:1) and NMR spectroscopy .
  • Characterization : ¹H and ¹³C NMR are used to confirm regiochemistry and coupling efficiency. For example, distinct chemical shifts for benzyl (δ ~7.3 ppm) and tert-butyl (δ ~1.4 ppm) groups are observed .

Q. How do rotameric effects complicate NMR analysis of this compound, and how are they resolved?

  • Challenge : Rotamers arising from restricted rotation around carbamate bonds can lead to split or broadened NMR signals (e.g., compound 34 in showed unresolved peaks due to rotamers) .
  • Resolution : Use high-field NMR (≥500 MHz) and variable-temperature experiments to coalesce signals. Alternatively, HRMS (e.g., ESI-TOF) confirms molecular weight independently .

Advanced Research Questions

Q. What strategies optimize stereochemical purity during synthesis, particularly for the (S)-configuration?

  • Approach : Chiral auxiliaries or enantioselective catalysts are employed. For example, compound 8 () retained stereochemistry via chiral pool synthesis, validated by optical rotation ([α]D = -6.9°) and chiral HPLC .
  • Validation : Compare experimental NMR coupling constants (e.g., vicinal J-values) with DFT-calculated values for the desired enantiomer .

Q. How do protecting groups (benzyl vs. tert-butyl) influence reaction kinetics and downstream functionalization?

  • Benzyl Group : Provides stability under acidic conditions but requires hydrogenolysis for removal, which may affect sensitive functionalities (e.g., ketones).
  • tert-Butyl Group : Stable under basic conditions but cleaved with TFA, as seen in for Boc deprotection .
  • Impact on Analysis : Benzyl groups induce downfield shifts in NH protons (δ ~7.8–8.7 ppm) due to reduced +I effects compared to tert-butyl () .

Q. What advanced techniques are used to resolve conflicting HRMS and NMR data for structurally similar derivatives?

  • Case Study : For compound 34 (), HRMS ([M + Na]⁺ = 718.3457) confirmed the molecular formula despite ambiguous NMR data. LC-MS/MS fragmentation patterns and isotopic labeling can further resolve ambiguities .
  • Cross-Validation : Combine HRMS with IR spectroscopy (e.g., carbonyl stretches at ~1716 cm⁻¹ in ) to validate functional groups .

Q. How are solvent and temperature effects managed during palladium-catalyzed modifications of related carbamates?

  • Protocol : Reactions in anhydrous CH₂Cl₂ at 0°C (e.g., ) minimize side reactions. For allylic alkylations (e.g., ), polar aprotic solvents (DMF) and inert atmospheres (Ar) improve yields .
  • Optimization : Design of Experiments (DoE) screens parameters like catalyst loading (e.g., Pd(PPh₃)₄) and ligand ratios to maximize efficiency .

Methodological Recommendations

  • Synthesis : Use EDC/HOBt for carbamate couplings (yields >90% in ) and TFA for Boc deprotection () .
  • Purification : Flash chromatography with EtOAc/hexane gradients (e.g., 6:4 in ) effectively separates diastereomers .
  • Safety : Follow protocols in for handling hazardous intermediates (e.g., brominated derivatives), including PPE and waste disposal guidelines .

Data Contradiction Analysis

  • Example: Discrepancies in NMR integration ratios may arise from incomplete purification or residual solvents. Always cross-check with elemental analysis or HRMS .

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